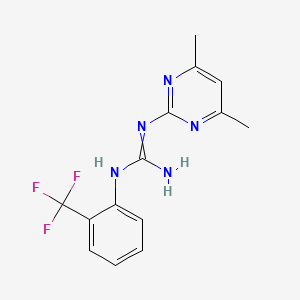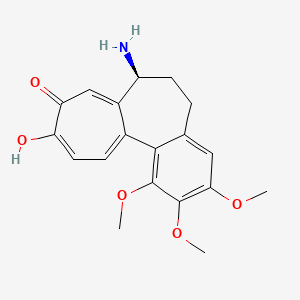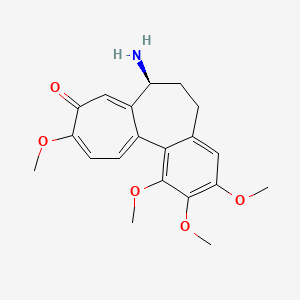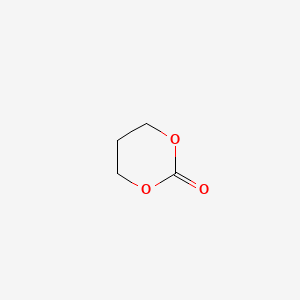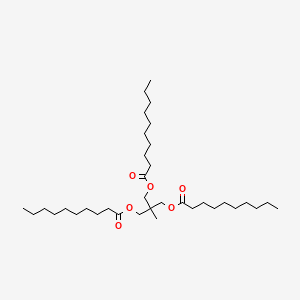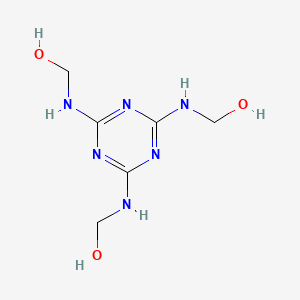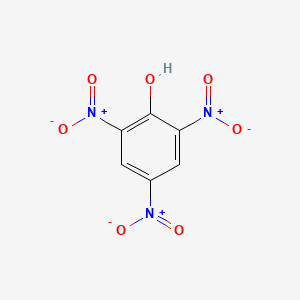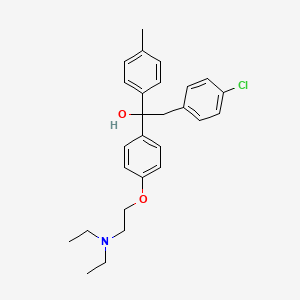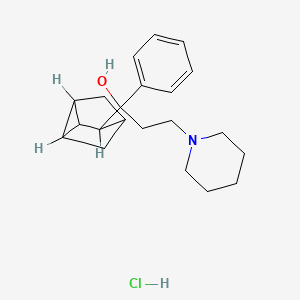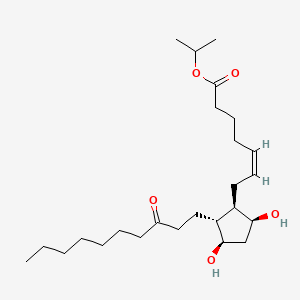
Unoprostone isopropyl ester
Overview
Description
Unoprostone isopropyl is a synthetic docosanoid and a prostaglandin analogue. It is primarily used in ophthalmology for the management of open-angle glaucoma and ocular hypertension. The compound works by reducing intraocular pressure, which helps in preventing damage to the optic nerve and loss of vision .
Preparation Methods
Synthetic Routes and Reaction Conditions
Unoprostone isopropyl is synthesized through a multi-step process that involves the esterification of unoprostone with isopropyl alcohol. The key steps include:
Synthesis of Unoprostone: This involves the cyclization of a long-chain fatty acid derivative to form the cyclopentane ring structure characteristic of prostaglandins.
Esterification: Unoprostone is then esterified with isopropyl alcohol under acidic conditions to form unoprostone isopropyl.
Industrial Production Methods
Industrial production of unoprostone isopropyl follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of unoprostone are synthesized using automated reactors.
Purification: The crude product is purified using techniques such as chromatography to ensure high purity.
Esterification: The purified unoprostone is esterified with isopropyl alcohol in large reactors.
Quality Control: The final product undergoes rigorous quality control to ensure it meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Unoprostone isopropyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the cyclopentane ring.
Substitution: Substitution reactions can occur at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which are often more polar and have different pharmacological properties .
Scientific Research Applications
Unoprostone isopropyl has several scientific research applications:
Ophthalmology: It is used to lower intraocular pressure in patients with glaucoma or ocular hypertension.
Neuroprotection: Research has shown that unoprostone isopropyl can protect retinal cells from oxidative stress and light-induced damage.
Drug Delivery: Studies have explored the use of unoprostone isopropyl in sustained-release devices for transscleral drug delivery.
Mechanism of Action
Unoprostone isopropyl reduces intraocular pressure by increasing the outflow of aqueous humor through the trabecular meshwork. The exact mechanism is not fully understood, but it is believed to involve the activation of calcium-activated potassium channels and chloride channels, leading to increased fluid outflow .
Comparison with Similar Compounds
Similar Compounds
Latanoprost: Another prostaglandin analogue used to lower intraocular pressure.
Bimatoprost: A synthetic prostamide with similar applications in glaucoma treatment.
Tafluprost: A prostaglandin analogue with a similar mechanism of action.
Uniqueness
Unoprostone isopropyl is unique in its dual mechanism of action, involving both prostaglandin pathways and ion channel modulation. This makes it particularly effective in patients who are unresponsive to other treatments .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXUPXHKCPIKWLR-JHUOEJJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H44O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049071 | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120373-24-2 | |
| Record name | Isopropyl unoprostone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120373-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Unoprostone isopropyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120373242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Unoprostone isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UNOPROSTONE ISOPROPYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M161S5O5P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does isopropyl unoprostone lower intraocular pressure (IOP)?
A1: Isopropyl unoprostone primarily reduces IOP by enhancing uveoscleral outflow, an important pathway for aqueous humor drainage. [] While the exact mechanism is not fully understood, research suggests it involves altering the extracellular matrix metabolism in the uveoscleral pathway. []
Q2: Is the prostanoid FP receptor involved in isopropyl unoprostone's IOP-lowering effect?
A2: Research in FP-receptor-deficient mice suggests that the prostanoid FP receptor plays a crucial role in the early IOP-lowering effects of isopropyl unoprostone and other commercially available prostaglandin analogs. []
Q3: Does isopropyl unoprostone influence endogenous prostaglandin production?
A3: Yes, studies demonstrate that isopropyl unoprostone, in addition to its direct effects, also induces the production of endogenous prostaglandins, which may contribute to its IOP-lowering effect. []
Q4: How does isopropyl unoprostone compare to latanoprost in terms of IOP reduction?
A4: Clinical trials have shown that latanoprost generally produces a greater reduction in IOP compared to isopropyl unoprostone. [, ]
Q5: Does isopropyl unoprostone affect aqueous humor dynamics beyond uveoscleral outflow?
A5: Research in rabbits suggests that isopropyl unoprostone may also influence the pressure-dependent conventional outflow pathway and, to a lesser extent, the uveoscleral outflow pathway. []
Q6: Does isopropyl unoprostone interact with the prostaglandin transporter (PGT)?
A6: Unlike the active metabolite of latanoprost, isopropyl unoprostone and its metabolites (M1 and M2) showed minimal affinity for the human PGT, indicating a different cellular uptake mechanism. []
Q7: Does topical isopropyl unoprostone influence ocular blood flow?
A7: Studies using laser speckle analysis in humans suggest that long-term topical isopropyl unoprostone may increase blood flow in the optic nerve head and choroid-retina, possibly by reducing vascular resistance. [, ]
Q8: Can isopropyl unoprostone be used in combination with other anti-glaucoma medications?
A8: Yes, isopropyl unoprostone is often used in combination with beta-blockers like timolol or betaxolol to achieve greater IOP reduction. [, , ] Clinical trials have explored the efficacy and safety of these combinations.
Q9: Does isopropyl unoprostone affect the contractility of the trabecular meshwork (TM)?
A9: In isolated TM strips, isopropyl unoprostone has been shown to reduce TM contractility, particularly in the presence of endothelin 1. This effect is thought to be mediated through the modulation of L-type calcium channels. []
Q10: What are the major metabolites of isopropyl unoprostone found in the eye?
A10: Following topical administration, isopropyl unoprostone is rapidly metabolized. The primary metabolites found within the eye are M1 (unoprostone free acid) and M2 (an oxidized metabolite). [, ]
Q11: Which metabolite of isopropyl unoprostone is considered to be pharmacologically active?
A11: While both M1 and M2 have been detected in ocular tissues, research suggests that M1, the unoprostone free acid, is the major active metabolite responsible for the IOP-lowering effect in both monkeys and humans. []
Q12: Where in the eye are isopropyl unoprostone metabolites primarily found?
A12: Studies using radiolabeled isopropyl unoprostone in rabbits showed that metabolites were distributed throughout the cornea, aqueous humor, iris, ciliary body, and retina, with M2 being the dominant metabolite in the aqueous humor, iris, and ciliary body. []
Q13: Does the metabolic profile of isopropyl unoprostone differ between species?
A13: While the major metabolites are similar, there might be subtle differences in the metabolic profile of isopropyl unoprostone between species. Further research is needed to fully characterize these differences.
Q14: What are the common side effects associated with isopropyl unoprostone?
A14: Common side effects include mild conjunctival hyperemia, local irritation, and darkening of the iris color. []
Q15: Can isopropyl unoprostone cause corneal epithelial disorders?
A15: Yes, there have been reports of corneal epithelial disorders associated with isopropyl unoprostone use. Studies suggest that this effect might be due to the combined action of the drug and preservatives used in the formulation. [, ]
Q16: Does isopropyl unoprostone promote melanogenesis?
A16: Studies using cultured mouse epidermal melanocytes showed that both isopropyl unoprostone and latanoprost enhanced tyrosinase activity, a key enzyme in melanin synthesis, which could explain the iris pigmentation observed clinically. []
Q17: Does isopropyl unoprostone affect hair growth?
A17: In a mouse model, isopropyl unoprostone, similar to latanoprost and PGF2α, stimulated hair growth and follicular melanogenesis, leading to hypertrichosis and potentially poliosis (whitening of hair). []
Q18: Does isopropyl unoprostone cause upper eyelid sulcus deepening?
A18: While upper eyelid sulcus deepening has been reported with various prostaglandin analogs, a comparative study found a lower frequency with isopropyl unoprostone compared to bimatoprost, latanoprost, and tafluprost. []
Q19: What are the potential future directions for research on isopropyl unoprostone?
A19: Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


